molecular formula C8H4BrLiN2O2 B2894855 Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 2490375-72-7

Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2894855
CAS No.: 2490375-72-7
M. Wt: 246.98
InChI Key: VOSGACAJUFYJML-UHFFFAOYSA-M
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Description

Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the bromine atom at the 6-position and the carboxylate group at the 2-position of the imidazo[1,2-a]pyridine ring system imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromoimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of 5-bromo-2-aminopyridine with ethyl bromopyruvate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Major Products:

Comparison with Similar Compounds

Uniqueness: Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of the lithium ion, which can influence its chemical properties and biological activity. The carboxylate group also imparts specific reactivity and binding properties that differentiate it from other similar compounds .

Properties

IUPAC Name

lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2.Li/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5;/h1-4H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSGACAJUFYJML-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC2=NC(=CN2C=C1Br)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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